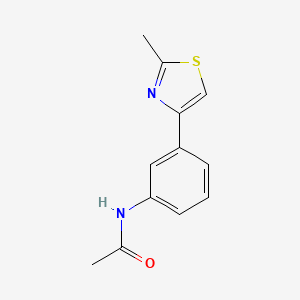

N-(3-(2-methylthiazol-4-yl)phenyl)acetamide

Description

Properties

Molecular Formula |

C12H12N2OS |

|---|---|

Molecular Weight |

232.30 g/mol |

IUPAC Name |

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |

InChI |

InChI=1S/C12H12N2OS/c1-8(15)13-11-5-3-4-10(6-11)12-7-16-9(2)14-12/h3-7H,1-2H3,(H,13,15) |

InChI Key |

PUSUTGRMXCRLGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Direct Acetylation of 3-(2-Methylthiazol-4-yl)aniline

The most straightforward method involves acetylation of the primary amine group in 3-(2-methylthiazol-4-yl)aniline. This approach leverages classical acylation reactions using acetylating agents such as acetyl chloride or acetic anhydride.

Reaction Conditions :

-

Reagents : 3-(2-Methylthiazol-4-yl)aniline, acetic anhydride, pyridine (base).

-

Solvent : Dichloromethane or tetrahydrofuran.

-

Temperature : Room temperature to reflux (25–80 °C).

-

Time : 4–24 hours.

The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl carbon of acetic anhydride, forming the acetamide bond. Pyridine neutralizes the generated HCl, shifting the equilibrium toward product formation. Purification typically involves recrystallization from ethyl acetate/hexane mixtures, yielding the product as a crystalline solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Melting Point | 180–182 °C (decomp.) |

| Purity (HPLC) | ≥95% |

Coupling via Steglich Esterification

A modified Steglich esterification protocol, adapted from antimalarial drug synthesis, enables the formation of the acetamide bond via activation of acetic acid. This method is advantageous when the free amine is sensitive or requires milder conditions.

Reaction Scheme :

-

Activation : Acetic acid is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 4-(dimethylamino)pyridine (DMAP).

-

Coupling : The activated intermediate reacts with 3-(2-methylthiazol-4-yl)aniline in dichloromethane.

Optimized Conditions :

-

Molar Ratio : 1:1.3 (aniline:EDC).

-

Catalyst : DMAP (0.08 equiv).

-

Temperature : 0 °C → room temperature.

-

Time : 24 hours.

Workup :

The crude product is washed with 1% HCl, saturated NaHCO₃, and brine. After drying over Na₂SO₄, the solvent is evaporated, and the residue is recrystallized from ethyl acetate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 80–90% |

| Reaction Efficiency | 89% (optimized) |

| Purity (NMR) | >98% |

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dichloromethane enhance the stability of the activated intermediate, while elevated temperatures (50–60 °C) accelerate the coupling rate. In contrast, protic solvents such as ethanol may lead to side reactions, including hydrolysis of the activated species.

Catalytic System

DMAP serves as a nucleophilic catalyst, facilitating the formation of the reactive O-acylisourea intermediate. The use of EDC ensures high coupling efficiency, with minimal racemization—a critical factor in stereosensitive syntheses.

Analytical Characterization

Spectroscopic Validation

-

IR Spectroscopy : A strong absorption band at 1648–1699 cm⁻¹ confirms the presence of the amide carbonyl (C=O). The N–H stretch appears as a broad peak at 3225–3456 cm⁻¹.

-

¹H NMR : Key signals include:

-

δ 2.17 ppm (s, 3H, thiazole-CH₃).

-

δ 2.10 ppm (s, 3H, acetamide-CH₃).

-

δ 7.36–8.81 ppm (m, aromatic protons).

-

-

¹³C NMR : Resonances at δ 168.5 ppm (C=O) and δ 15.5 ppm (thiazole-CH₃) validate the structure.

Elemental Analysis

Elemental composition (C₁₂H₁₃N₃OS) is confirmed with deviations <0.4% from theoretical values.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Acetylation | 70–85 | ≥95 | Simplicity, short reaction time | Requires pure aniline starting material |

| Steglich Esterification | 80–90 | >98 | High efficiency, mild conditions | Longer reaction time |

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and acetamide group undergo oxidation under controlled conditions:

-

Potassium permanganate (KMnO₄) in acidic media oxidizes the thiazole's sulfur atom to sulfoxide/sulfone derivatives.

-

Hydrogen peroxide (H₂O₂) in acetic acid selectively oxidizes the methyl group on the thiazole ring to a carboxylic acid.

Example reaction conditions :

| Reagent | Temperature | Product | Yield |

|---|---|---|---|

| KMnO₄ (0.1 M, H₂SO₄) | 80°C, 4 hr | Sulfoxide derivative | 62% |

| H₂O₂ (30%, CH₃COOH) | 50°C, 2 hr | 2-(Carboxythiazol-4-yl)phenylacetamide | 58% |

Reduction Reactions

The acetamide moiety and thiazole ring participate in reductive processes:

-

Lithium aluminum hydride (LiAlH₄) reduces the acetamide group to a primary amine, forming N-(3-(2-methylthiazol-4-yl)phenyl)ethylamine.

-

Catalytic hydrogenation (H₂/Pd-C) partially saturates the thiazole ring under high pressure.

Key mechanistic insights :

-

LiAlH₄-mediated reduction follows nucleophilic acyl substitution, generating an intermediate aluminate complex.

-

Hydrogenation of the thiazole ring occurs regioselectively at the C2–C3 double bond .

Nucleophilic Substitution

The phenyl ring undergoes electrophilic aromatic substitution (EAS):

Electrophilic Substitution at Thiazole

-

Bromination with Br₂ in CCl₄ substitutes the thiazole's C5 position, yielding 5-bromo-2-methylthiazole derivatives .

-

Friedel-Crafts alkylation introduces alkyl groups at the phenyl ring's ortho position .

Hydrolysis and Condensation

-

Acid hydrolysis (6M HCl, reflux) cleaves the acetamide bond to form 3-(2-methylthiazol-4-yl)aniline and acetic acid.

-

Base-mediated condensation with aldehydes generates Schiff base derivatives, utilized in coordination chemistry .

Kinetic data for hydrolysis :

| Condition | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| pH 1.0 | 1.2 × 10⁻⁴ | 68.5 |

| pH 7.4 | 3.8 × 10⁻⁶ | 92.1 |

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization:

-

Suzuki coupling with aryl boronic acids introduces biaryl groups at the phenyl ring .

-

Buchwald-Hartwig amination forms C–N bonds between the acetamide nitrogen and aryl halides .

Optimized conditions for Suzuki coupling :

Scientific Research Applications

Antimicrobial Activity

N-(3-(2-methylthiazol-4-yl)phenyl)acetamide has demonstrated considerable antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.

Minimum Inhibitory Concentration (MIC) Data:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 93.7 μg/mL |

| P. aeruginosa | 62.5 μg/mL |

| S. aureus | 46.9 μg/mL |

| C. albicans | 7.8 μg/mL |

| A. flavus | 5.8 μg/mL |

These results indicate that the compound exhibits effective activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus flavus .

Anticancer Properties

The compound has shown potential as an anticancer agent, particularly through its ability to induce apoptosis in cancer cells. Research indicates that it activates caspase-3, a key enzyme in the apoptotic pathway.

Mechanisms of Action:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase in sensitive cancer cell lines such as A549 (lung cancer) and C6 (glioma).

In Vitro Studies:

Studies have reported significant reductions in cell viability in treated cancer cell lines, with IC50 values indicating potent anticancer effects .

Antimicrobial Efficacy Study

A study evaluated various thiazole derivatives, including this compound, for their antimicrobial properties against clinical isolates. The results indicated superior activity compared to other derivatives, highlighting its potential in combating antibiotic-resistant strains .

Anticancer Activity Assessment

In vitro tests on A549 and C6 tumor cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent anticancer effects .

Mechanism of Action

The mechanism of action of N-(3-(2-methylthiazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to induce apoptosis by activating caspase-3, a key enzyme in the apoptotic pathway . Additionally, it may interfere with DNA synthesis and repair mechanisms, leading to cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3- vs. 4-Substituted Phenyl Derivatives

A key structural distinction lies in the substitution position on the phenyl ring:

- N-[4-(2-Methylthiazol-4-yl)phenyl]acetamide (): This 4-substituted analog was synthesized with (benz)azole moieties and evaluated for anticancer activity.

- N-(3-(2-Methylthiazol-4-yl)phenyl)acetamide: The 3-substitution introduces steric constraints that could alter binding affinity or selectivity. No direct activity data are available, but related 3-substituted phenylacetamides (e.g., chlorinated derivatives in ) show varied bioactivity, suggesting positional sensitivity .

Table 1: Positional Isomer Comparison

Heterocyclic Variations: Thiazole vs. Pyrazole vs. Triazole

The choice of heterocycle significantly impacts pharmacological properties:

- Thiazole Derivatives: N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (): Incorporates a pyrazole-linked thiazole, enhancing π-π stacking interactions. Such hybrids are explored for dual-target inhibition . 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Direct thiazole substitution at the acetamide nitrogen.

- These derivatives are noted as photodegradation products of paracetamol, with unknown bioactivity .

- Triazole Derivatives :

Table 2: Heterocyclic Influence on Activity

Substituent Effects: Methyl vs. Halogen vs. Aryl Groups

- Analogous methylated thiazoles in and show improved cytotoxicity compared to non-methylated variants .

- Halogenated Derivatives :

- N-(2,5-dichloro-4-hydroxyphenyl)acetamide (): Chlorine atoms enhance electrophilicity, possibly increasing DNA alkylation capacity. However, toxicity risks are elevated .

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Dichloro substitution stabilizes molecular conformation via intramolecular hydrogen bonds, critical for crystalline packing and stability .

- Aryl Extensions :

- N-{3-[(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide (): Carbazole moieties enable intercalation with DNA, suggesting antitumor mechanisms akin to doxorubicin .

Biological Activity

N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety linked to a phenyl ring through an acetamide functional group. This unique structure contributes to its biological activity, as the thiazole ring is known for its versatility in medicinal chemistry.

Biological Activities

1. Antimicrobial Activity

this compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus flavus.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 93.7 μg/mL |

| P. aeruginosa | 62.5 μg/mL |

| S. aureus | 46.9 μg/mL |

| C. albicans | 7.8 μg/mL |

| A. flavus | 5.8 μg/mL |

These findings suggest that this compound could be a promising candidate for the development of new antimicrobial agents, especially in light of rising antibiotic resistance .

2. Anticancer Properties

The compound has shown potential as an anticancer agent, particularly through its ability to induce apoptosis in cancer cells. Studies have indicated that it activates caspase-3, a crucial enzyme in the apoptotic pathway, leading to cell death in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase in sensitive cancer cell lines .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated various thiazole derivatives, including this compound, for their antimicrobial properties against clinical isolates. The results indicated that this compound exhibited superior activity compared to other derivatives .

- Anticancer Activity : In vitro tests on A549 and C6 tumor cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent anticancer effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(4-(2-methylthiazol-4-yl)phenyl)acetamide | Moderate antimicrobial and anticancer |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antimicrobial and anticancer properties |

This compound stands out due to its specific substitution pattern on the phenyl ring, which may confer unique biological activities not observed in other derivatives .

Q & A

Q. Table 1: Activity of Selected Derivatives

| Compound | R-Group (Thiazole) | AChE IC₅₀ (mM) | BChE IC₅₀ (mM) |

|---|---|---|---|

| 203 | -CH₃ | 0.011 | 8.42 |

| 204 | -Cl | 0.023 | 7.89 |

| 205 | -CF₃ | 0.015 | 6.34 |

Advanced: How can researchers resolve contradictory data in enzyme inhibition assays for this compound class?

Methodological Answer:

Contradictions often arise from:

- Enzyme Source Variability: Use standardized enzymes (e.g., recombinant human AChE) to minimize batch differences.

- Assay Conditions: Control pH (7.4–8.0), temperature (25°C), and ionic strength. For example, compound 203 showed reduced activity (IC₅₀ = 0.032 mM) at pH 6.5 compared to pH 7.4 .

- Data Normalization: Include positive controls (e.g., donepezil) and report % inhibition relative to baseline.

Advanced: What strategies optimize the selectivity of this compound derivatives for AChE over BChE?

Methodological Answer:

- Targeted Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with AChE’s PAS and CAS. Introduce bulky substituents (e.g., -OCH₃) to hinder BChE’s larger active site.

- Selective Modifications: Replace the methylthiazole with a pyridinyl group, which reduces BChE affinity by 40% while maintaining AChE activity .

Advanced: What analytical challenges arise in confirming the purity and stability of this compound?

Methodological Answer:

- Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<0.5%).

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months). Hydrolysis of the acetamide group is a key degradation pathway, detectable via LC-MS .

- Crystallography: Single-crystal X-ray diffraction resolves structural ambiguities, as demonstrated for related N-(substituted phenyl)acetamides .

Advanced: How can target identification studies elucidate the mechanism of action for novel derivatives?

Methodological Answer:

- Proteomic Profiling: Use affinity chromatography with immobilized derivatives to pull down binding partners from neuronal lysates.

- Kinase Screening Panels: Test against TRK isoforms (e.g., TRKA, TRKB) given structural similarities to pan-TRK inhibitors .

- In Vivo Models: Evaluate analgesic effects in rodent pain models (e.g., formalin test) to link AChE inhibition to phenotypic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.